Cas no 81038-38-2 (4-Iodo-1H-indole)

4-Iodo-1H-indole structure
4-Iodo-1H-indole structure
Product Name:4-Iodo-1H-indole
CAS 번호:81038-38-2
MF:C8H6IN
메가와트:243.044414043427
MDL:MFCD11007899
CID:1011864
PubChem ID:10988476
Update Time:2024-10-27

4-Iodo-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 4-Iodo-1H-indole
    • 4-IODO INDOLE
    • 4-Iodo-1H-indole hydrochloride
    • I10-1258
    • 4-Iodo-1H-indole (ACI)
    • 4-Iodoindole
    • DS-4482
    • DB-349386
    • SCHEMBL3335002
    • AKOS016009060
    • 81038-38-2
    • MFCD11007899
    • 1H-Indole, 4-iodo-
    • MDL: MFCD11007899
    • 인치: 1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
    • InChIKey: XVRDITINKCASST-UHFFFAOYSA-N
    • 미소: IC1C2=C(NC=C2)C=CC=1

계산된 속성

  • 정밀분자량: 242.95400
  • 동위원소 질량: 242.95450g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 15.8Ų

실험적 성질

  • PSA: 15.79000
  • LogP: 2.77250

4-Iodo-1H-indole 보안 정보

  • 위험 등급:IRRITANT

4-Iodo-1H-indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

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    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

4-Iodo-1H-indole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
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4-Iodo-1H-indole
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200mg
799.0CNY 2021-08-04
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B-BI788-1g
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1g
2646.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BI788-50mg
4-Iodo-1H-indole
81038-38-2 95+%
50mg
315.0CNY 2021-08-04
TRC
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Chemenu
CM111519-250mg
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81038-38-2 95%+
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4-Iodo-1H-indole 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Methanol
참조
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

합성 방법 2

반응 조건
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
참조
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling
Arlow, Sophie I.; et al, Angewandte Chemie, 2016, 55(14), 4567-4572

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
참조
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

합성 방법 4

반응 조건
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
1.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
참조
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

합성 방법 5

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Thallium(III) trifluoroacetate
1.2 Reagents: Potassium bromide Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
참조
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

합성 방법 6

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetonitrile ,  Water ;  30 min, < -5 °C; 15 min, < -5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  10 min, 0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
2.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
참조
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

합성 방법 7

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  1 h, < 5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  < 5 °C; 1 h, < 5 °C; 5 °C → rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
2.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
참조
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

합성 방법 8

반응 조건
1.1 -
2.1 Solvents: Methanol
참조
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

합성 방법 9

반응 조건
1.1 Solvents: Pyridine
참조
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
참조
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
참조
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

합성 방법 12

반응 조건
1.1 Reagents: Iodine ,  Sodium iodide ,  Lithium fluoride Solvents: Acetonitrile ;  48 h, 25 °C
참조
Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature
Liu, Wenbo; et al, Journal of the American Chemical Society, 2017, 139(25), 8621-8627

합성 방법 13

반응 조건
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
참조
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

합성 방법 14

반응 조건
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  20 °C; 2 h, 20 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  2 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, 85 °C
참조
Potent inhibition of Ca2+-dependent activation of calpain-1 by novel mercaptoacrylates
Adams, Sarah E.; et al, MedChemComm, 2012, 3(5), 566-570

합성 방법 15

반응 조건
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
참조
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

합성 방법 16

반응 조건
1.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
참조
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

합성 방법 17

반응 조건
1.1 Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C → rt
2.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
참조
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

합성 방법 18

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; -78 °C → rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
참조
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

합성 방법 19

반응 조건
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite
2.1 Solvents: Pyridine
참조
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

4-Iodo-1H-indole Raw materials

4-Iodo-1H-indole Preparation Products

4-Iodo-1H-indole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81038-38-2)4-Iodo-1H-indole
주문 번호:A864615
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:47
가격 ($):535.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:81038-38-2)4-Iodo-1H-indole
A864615
순결:99%
재다:5g
가격 ($):535.0
Email